molecular formula C26H23N3O3 B14218155 3-[4-(Acridin-9-ylcarbonyl)piperazin-1-yl]phenyl acetate CAS No. 824409-53-2

3-[4-(Acridin-9-ylcarbonyl)piperazin-1-yl]phenyl acetate

Cat. No.: B14218155
CAS No.: 824409-53-2
M. Wt: 425.5 g/mol
InChI Key: PGXKRPPYQNXWRO-UHFFFAOYSA-N
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Description

3-[4-(Acridin-9-ylcarbonyl)piperazin-1-yl]phenyl acetate is a chemical compound known for its unique structure, which combines an acridine moiety with a piperazine ring and a phenyl acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Acridin-9-ylcarbonyl)piperazin-1-yl]phenyl acetate typically involves the following steps:

    Formation of Acridin-9-ylcarbonyl Chloride: Acridine is reacted with thionyl chloride to form acridin-9-ylcarbonyl chloride.

    Reaction with Piperazine: The acridin-9-ylcarbonyl chloride is then reacted with piperazine to form 4-(acridin-9-ylcarbonyl)piperazine.

    Acetylation: Finally, 4-(acridin-9-ylcarbonyl)piperazine is acetylated using phenyl acetate in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Acridin-9-ylcarbonyl)piperazin-1-yl]phenyl acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

3-[4-(Acridin-9-ylcarbonyl)piperazin-1-yl]phenyl acetate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a fluorescent probe due to the acridine moiety.

    Medicine: Investigated for its potential as an anticancer agent and in drug delivery systems.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[4-(Acridin-9-ylcarbonyl)piperazin-1-yl]phenyl acetate involves its interaction with molecular targets such as DNA and proteins. The acridine moiety can intercalate into DNA, disrupting its function and leading to cell death. The piperazine ring may enhance the compound’s binding affinity to specific proteins, influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(Acridin-9-ylcarbonyl)piperazin-1-yl]phenyl methanesulfonate
  • 3-{4-[(Acridin-9-yl)carbonyl]piperazin-1-yl}phenyl benzoate

Uniqueness

3-[4-(Acridin-9-ylcarbonyl)piperazin-1-yl]phenyl acetate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the acridine moiety provides strong DNA-binding capabilities, while the piperazine ring offers flexibility in molecular interactions.

Properties

CAS No.

824409-53-2

Molecular Formula

C26H23N3O3

Molecular Weight

425.5 g/mol

IUPAC Name

[3-[4-(acridine-9-carbonyl)piperazin-1-yl]phenyl] acetate

InChI

InChI=1S/C26H23N3O3/c1-18(30)32-20-8-6-7-19(17-20)28-13-15-29(16-14-28)26(31)25-21-9-2-4-11-23(21)27-24-12-5-3-10-22(24)25/h2-12,17H,13-16H2,1H3

InChI Key

PGXKRPPYQNXWRO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=C4C=CC=CC4=NC5=CC=CC=C53

Origin of Product

United States

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